Thorectandrol C
Description
Thorectandrol C is a sesterterpene isolated from marine sponges of the genus Thorectandra. Thorectandrols A and B exhibit cytotoxic properties against cancer cell lines, such as melanoma (MALME-3M) and breast cancer (MCF-7), with growth inhibition observed at 30–40 µg/mL . Thorectandrol C is presumed to share structural similarities with these compounds, characterized by complex terpenoid skeletons and stereochemical configurations resolved via NMR and circular dichroism (CD) spectroscopy .
Propriétés
Formule moléculaire |
C27H40O5 |
|---|---|
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
[(2R,3R,4S,4aS,8aS)-4-[(E,6S)-6-hydroxy-3-methyl-6-(5-oxo-2H-furan-3-yl)hex-3-enyl]-3,4,8a-trimethyl-8-methylidene-2,3,4a,5,6,7-hexahydro-1H-naphthalen-2-yl] acetate |
InChI |
InChI=1S/C27H40O5/c1-17(10-11-22(29)21-14-25(30)31-16-21)12-13-26(5)19(3)23(32-20(4)28)15-27(6)18(2)8-7-9-24(26)27/h10,14,19,22-24,29H,2,7-9,11-13,15-16H2,1,3-6H3/b17-10+/t19-,22-,23+,24-,26+,27+/m0/s1 |
Clé InChI |
DHZHHHTYJVQJEJ-XCPANETMSA-N |
SMILES isomérique |
C[C@H]1[C@@H](C[C@]2([C@H]([C@]1(C)CC/C(=C/C[C@@H](C3=CC(=O)OC3)O)/C)CCCC2=C)C)OC(=O)C |
SMILES canonique |
CC1C(CC2(C(C1(C)CCC(=CCC(C3=CC(=O)OC3)O)C)CCCC2=C)C)OC(=O)C |
Synonymes |
thorectandrol C |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Table 1: Comparative Overview of Thorectandrol C and Related Compounds
Key Comparative Insights:
Structural Similarities :
- Thorectandrols A and B share a core sesterterpene scaffold with variations in hydroxylation and stereochemistry. Thorectandrol C likely possesses analogous functional groups, as implied by its naming convention .
- Palauolol, though cytotoxic, differs in side-chain modifications, which may influence target specificity .
Bioactivity Profile :
- Thorectandrols A and B show moderate cytotoxicity, suggesting that Thorectandrol C may exhibit comparable activity. However, potency variations could arise from stereochemical or substituent differences.
- Palauolol’s broader cytotoxicity highlights the role of side-chain flexibility in modulating biological effects .
Mechanistic Considerations: While the exact mechanism of Thorectandrols remains unclear, their activity against cancer cell lines implies interactions with cellular membranes or apoptosis pathways, a common trait among terpenoids .
Research Findings and Limitations
- Gaps in Thorectandrol C Data: No direct studies on Thorectandrol C were identified in the provided evidence. Current insights rely on extrapolation from Thorectandrols A/B and palauolol, underscoring the need for targeted research .
- Database Utility: Resources like the Comparative Toxicogenomics Database (CTD) enhance comparative studies by curating chemical synonyms and toxicological data.
- Challenges in Human Extrapolation: As noted in CTD-related evidence, translating cytotoxic data from sponges or model systems to human applications remains complex due to metabolic and pharmacokinetic differences .
Q & A
Q. What experimental methodologies are recommended for structural identification of Thorectandrol C?
To confirm the chemical structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D techniques) and X-ray crystallography for absolute stereochemical determination. Cross-validate spectral data with computational simulations (e.g., density functional theory) to resolve ambiguities. For analogs, use high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
Q. How can researchers optimize synthesis protocols for Thorectandrol C in low-yield scenarios?
Systematically vary reaction parameters (temperature, solvent, catalyst) using design of experiments (DoE) to identify critical factors. Monitor intermediates via HPLC-UV/MS and employ kinetic studies to pinpoint rate-limiting steps. Consider biocatalytic approaches or semi-synthetic routes if natural extraction yields are insufficient .
Q. What in vitro assays are most suitable for preliminary evaluation of Thorectandrol C’s bioactivity?
Prioritize cell viability assays (e.g., MTT, resazurin) across cancer cell lines (e.g., NCI-60 panel) and non-cancerous controls to assess selectivity. Pair with enzyme inhibition assays (e.g., kinase profiling) to identify mechanistic targets. Use molecular docking to predict binding interactions with proteins of interest .
Advanced Research Questions
Q. How should researchers address contradictions in cytotoxicity data for Thorectandrol C across studies?
Conduct a meta-analysis of existing datasets, stratifying results by cell type, assay conditions, and compound purity. Perform dose-response validation under standardized protocols (e.g., CLSI guidelines) and assess batch-to-batch variability via LC-MS purity checks . Explore synergistic/antagonistic effects with common culture media components .
Q. What strategies are effective for integrating Thorectandrol C’s multi-omics data (transcriptomic, proteomic) into mechanistic models?
Use pathway enrichment tools (e.g., Gene Ontology, KEGG) to identify overrepresented biological processes. Apply network pharmacology to map compound-target-pathway relationships. Validate hypotheses with CRISPR-Cas9 knockouts or siRNA silencing of key nodes. Leverage public databases (e.g., CTD, ChEMBL) to contextualize findings .
Q. How can researchers design robust in vivo studies to evaluate Thorectandrol C’s pharmacokinetic-pharmacodynamic (PK-PD) profile?
Implement compartmental modeling to predict absorption/distribution kinetics. Use microsampling LC-MS/MS for high-temporal-resolution PK data. For PD endpoints, select biomarkers validated in prior mechanistic studies (e.g., phospho-protein levels for kinase targets). Include toxicogenomic endpoints (e.g., liver enzyme panels, histopathology) to assess safety .
Data and Literature Management
Q. What systematic approaches ensure comprehensive literature reviews on Thorectandrol C’s mechanisms?
Combine keyword searches (e.g., “Thorectandrol C” AND “apoptosis”) in PubMed, Web of Science, and Google Scholar with backward/forward citation tracking. Use bibliometric tools (e.g., VOSviewer) to map research trends. Cross-reference patent databases (e.g., USPTO, Espacenet) for unpublished structural analogs .
Q. How should researchers handle discrepancies in reported IC50 values for Thorectandrol C?
Apply sensitivity analysis to evaluate the impact of assay variables (e.g., incubation time, serum concentration). Re-analyze raw data using non-linear regression models (e.g., four-parameter logistic curve) and report 95% confidence intervals. Publish negative results in repositories like Zenodo to reduce publication bias .
Ethical and Reproducibility Considerations
Q. What protocols enhance reproducibility in Thorectandrol C research?
Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing spectra, raw data, and code in repositories (e.g., Figshare, GitHub). Document synthetic procedures using CHEMRICHER templates. For biological assays, follow ARRIVE 2.0 guidelines for in vivo studies .
Q. How can researchers ethically prioritize Thorectandrol C analogs for preclinical development?
Establish a weighted scoring matrix incorporating potency, selectivity (e.g., therapeutic index), synthetic feasibility, and ADMET (absorption, distribution, metabolism, excretion, toxicity) predictions. Use 3D organoid models or ex vivo patient-derived tissues to validate efficacy before animal testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
